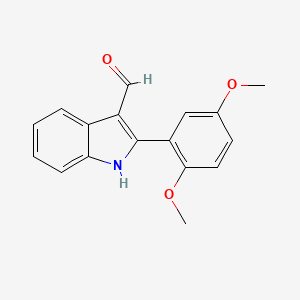

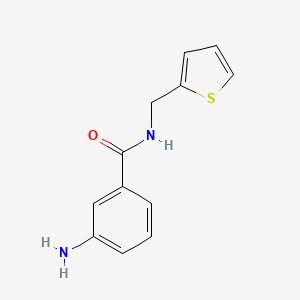

2-(2,5-二甲氧基苯基)-1H-吲哚-3-甲醛

描述

The compound “(2,5-dimethoxyphenyl)acetonitrile” is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . Another compound, “2,5-Dimethoxyphenethylamine”, is a series of 2,5-phenethylamines, collectively referred to as 2Cs, which have psychoactive effects .

Synthesis Analysis

A preparation method for “2,5-dimethoxyphenethylamine”, an important pharmaceutical intermediate, includes the following steps in sequence: 1,4-dimethoxy benzene and chloracetyl chloride carry out Friedel-Crafts reaction to obtain Alpha-chlorine-2,5-dimethoxy acetophenone which then reacts with methenamine .

Molecular Structure Analysis

The Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines. The title compound “2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile” is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .

Chemical Reactions Analysis

The Cadogan reaction is a successful route for the preparation of carbazoles, especially applied in the syntheses of alkaloids .

Physical And Chemical Properties Analysis

The compound “(2,5-Dimethoxyphenyl)acetic acid” has a molecular weight of 196.200, a density of 1.2±0.1 g/cm3, a boiling point of 341.2±27.0 °C at 760 mmHg, and a melting point of 123-125 °C (lit.) .

科学研究应用

致癌暴露监测

Ushiyama 等人 (1991) 的研究表明,人类通过食物不断接触致癌杂环胺。该研究测量了人体尿液中这些胺的水平,包括色氨酸热解产物,表明相关化合物在监测和评估饮食中致癌物质暴露方面可能发挥作用 (Ushiyama 等人,1991)。

香料生物监测

涉及 2-(4-叔丁基苄基)丙醛(莱美拉)的研究表明其在香水和化妆品等消费品中的广泛应用。Scherer 等人 (2017) 开发了一种生物监测方法来测量人体尿液中的莱美拉代谢物,从而深入了解香料化合物的暴露水平、代谢和排泄动力学。这项研究强调了相关吲哚化合物在理解人类接触合成香料方面的重要性 (Scherer 等人,2017)。

血浆分析用于膳食致癌物

Manabe 和 Wada (1988) 开发了一种检测人体血浆中致癌色氨酸热解产物的方法。在血浆样本中检测到这些化合物表明,相关吲哚化合物的血浆水平有可能作为评估膳食致癌物暴露水平的指标 (Manabe 和 Wada,1988)。

尿毒症的代谢途径研究

Byrd 等人 (1976) 研究了尿毒症患者中的色氨酸及其吲哚代谢物,检测到新的代谢物,如吲哚-3-羧酸和吲哚-3-甲醛。这项研究表明,相关化合物可能在研究代谢途径和识别尿毒症等疾病中特定酶活性的缺陷方面发挥作用 (Byrd 等人,1976)。

药物毒性和安全性研究

Hieger 等人 (2015) 描述了一种新型苯丙胺衍生物的显著毒性,强调了了解新型合成化合物的药代动力学、毒理学和潜在健康影响的重要性,这也可能与相关吲哚化合物的安全性评估有关 (Hieger 等人,2015)。

作用机制

Target of Action

The primary targets of 2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes.

Mode of Action

2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde interacts with its targets by acting as a partial agonist . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can result in changes in the transmission of serotonin signals, which can lead to various physiological effects.

Biochemical Pathways

serotonergic pathways in the brain. This can have downstream effects on mood, cognition, and other neurological functions .

Pharmacokinetics

Similar compounds have been shown to have anonset of action within 20-40 minutes when taken orally, with a duration of action of 4-12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours .

Result of Action

The molecular and cellular effects of 2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde’s action are likely to be diverse, given its interaction with serotonin receptors. It may influence neuronal signaling, potentially leading to changes in mood, perception, and cognition .

安全和危害

未来方向

属性

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-11-7-8-16(21-2)13(9-11)17-14(10-19)12-5-3-4-6-15(12)18-17/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRUGZWPCXALJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)

![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)

![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)

![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)

![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)

![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)

![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)